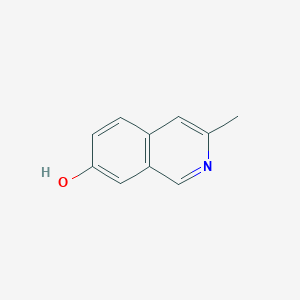

3-Methylisoquinolin-7-ol

Descripción general

Descripción

- IUPAC Name : 3-methyl-7-isoquinolinol

- Molecular Formula : C<sub>10</sub>H<sub>9</sub>NO

- Physical Form : White to Yellow Solid

- Purity : 95%

- Country of Origin : China

Synthesis Analysis

- Various synthesis protocols exist, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach.

- Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful.

Molecular Structure Analysis

- 3-Methylisoquinolin-7-ol has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety.

Chemical Reactions Analysis

- Specific chemical reactions and functionalization methods have been reported in the literature for constructing this scaffold.

Physical And Chemical Properties Analysis

- Molecular Weight: 159.19 g/mol

- InChI Code: 1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3

Aplicaciones Científicas De Investigación

Mass Spectrometry Applications

- Collision-Induced Dissociation Behavior Analysis : Isoquinoline derivatives, including those related to 3-Methylisoquinolin-7-ol, have been studied for their unusual fragmentation behavior using high-resolution mass spectrometry. This research provides valuable insights into the analytical detection and screening of potential drug metabolites and synthetic intermediates in clinical, forensic, and sports drug testing contexts (Beuck et al., 2009).

Synthetic Methodologies

- Novel Total Synthesis Approaches : Advances in the synthesis of highly-substituted isoquinolines, including methods for introducing methyl groups at specific positions on the isoquinoline nucleus, have been developed. These synthetic approaches are crucial for the preparation of natural products and drug development (Melzer et al., 2018).

Biological Activities

- Antitumor Activity : Certain isoquinoline derivatives have demonstrated moderate to high cytotoxic activity against various human tumor cell lines. The structure-activity relationship studies of these compounds could guide the development of new anticancer agents (Delgado et al., 2012).

- Neuroprotection and Antipsychotic Properties : Isoquinoline derivatives have been investigated for their neuroprotective and potential antipsychotic effects, offering insights into their therapeutic applications for neurodegenerative diseases and schizophrenia (Pietraszek et al., 2009).

Potential Drug Candidates

- PPARγ Agonists for Diabetes Treatment : A series of tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing promising activity in reducing plasma glucose and triglyceride levels, indicating their potential as efficacious and safe drugs for diabetes (Azukizawa et al., 2008).

Safety And Hazards

- No specific safety hazards reported for this compound.

Direcciones Futuras

- Investigate its potential biological and pharmaceutical activities.

- Explore alternative synthesis methods and functionalization strategies.

Please note that this analysis is based on available information, and further research may yield additional insights12

Propiedades

IUPAC Name |

3-methylisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFGJQKHZPXWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490691 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylisoquinolin-7-ol | |

CAS RN |

63485-73-4 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

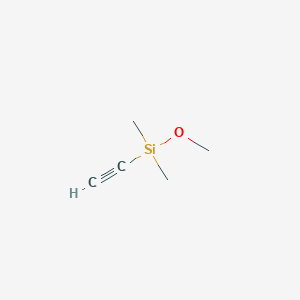

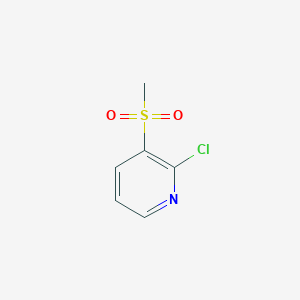

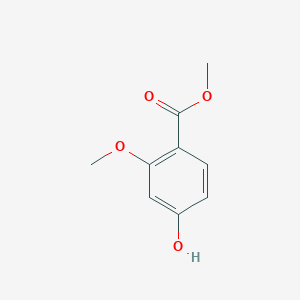

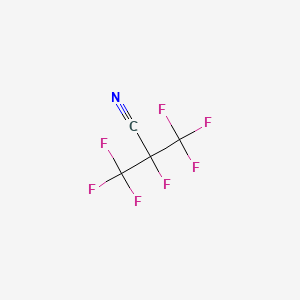

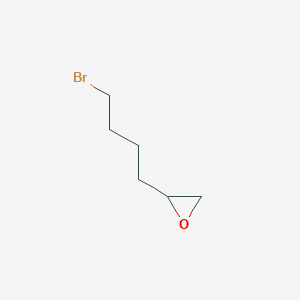

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.